molecular formula C13H10F3NO B1612075 2-[4-(Trifluoromethyl)phenoxy]aniline CAS No. 60287-77-6

2-[4-(Trifluoromethyl)phenoxy]aniline

Cat. No. B1612075
CAS RN: 60287-77-6
M. Wt: 253.22 g/mol
InChI Key: BFTIVOPFEMOUEP-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)phenoxy]aniline, also known as TFMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents, including ethanol and chloroform.

Scientific Research Applications

Catalysis and Chemical Reactions

2-[4-(Trifluoromethyl)phenoxy]aniline and its derivatives have been studied for their potential in catalysis and chemical reactions. For instance, Fe_3O_4 magnetic nanoparticles have been used to eliminate phenol and aniline compounds from solutions, demonstrating their role in catalytic oxidation processes (Zhang et al., 2009). Another study discusses the synthesis of azobenzene derivatives from 4-(tridecafluorohexyl)aniline, highlighting the chemical synthesis aspect of these compounds (Yoshino et al., 1992).

Pharmaceutical and Medicinal Chemistry

In the field of pharmaceutical and medicinal chemistry, aniline derivatives, including those related to this compound, are important. A study reported the synthesis and characterization of diclofenac metabolites, illustrating the significant role of aniline compounds in drug metabolism and pharmaceutical research (Kenny et al., 2004).

Environmental Chemistry

Research into the degradation of aniline solutions, such as studies on electrocatalytic oxidation, has shown the importance of these compounds in environmental chemistry. For example, an investigation into the degradation of aniline in alkaline media used an electrochemical reactor, demonstrating the environmental applications of these compounds (Li et al., 2003).

Material Science

In material science, the incorporation of aniline derivatives into polymeric structures has been explored. A novel polycarbonate with high thermal stability was synthesized using an azo bisphenol derived from aniline, indicating the potential of these compounds in developing new materials (Suresh et al., 2003).

Electrochemistry

Aniline derivatives are also significant in electrochemistry. The synthesis and characterization of chlorohydroxyaniline derivatives, for instance, have been used in studies on rechargeable batteries and electrochromics, showcasing the electrochemical relevance of these compounds (Shahzad et al., 2014).

properties

IUPAC Name

2-[4-(trifluoromethyl)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO/c14-13(15,16)9-5-7-10(8-6-9)18-12-4-2-1-3-11(12)17/h1-8H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTIVOPFEMOUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592711
Record name 2-[4-(Trifluoromethyl)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60287-77-6
Record name 2-[4-(Trifluoromethyl)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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